1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol
Description
1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol is a secondary alcohol featuring a [1,1'-biphenyl]-2-yl ether moiety attached to the second carbon of a butanol chain. The biphenyl group provides aromaticity and hydrophobicity, while the hydroxyl and ether functionalities may contribute to hydrogen bonding and solubility. This compound’s structural uniqueness lies in the ortho-substitution (2-yl) of the biphenyl group, which influences steric and electronic characteristics compared to para-substituted analogs.
Properties
CAS No. |
56855-76-6 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-(2-phenylphenoxy)butan-2-ol |
InChI |
InChI=1S/C16H18O2/c1-2-14(17)12-18-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17H,2,12H2,1H3 |
InChI Key |
ISZGFYVMHSRARL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol typically involves the reaction of 2-biphenylol with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-biphenylol attacks the electrophilic carbon of 2-bromobutane, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-one.
Reduction: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butane.
Substitution: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butyl halides.
Scientific Research Applications
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Key Differences :
- Substitution Position: Bitertanol features a para-substituted biphenyl (4-yl) group , whereas the target compound has an ortho-substituted (2-yl) biphenyl.
- Functional Groups: Bitertanol incorporates a 1,2,4-triazole ring and a tert-butyl group, significantly enhancing lipophilicity (logP) and antifungal activity . The target compound lacks these groups, suggesting lower molecular complexity and possibly reduced bioactivity.
- Applications: Bitertanol is a broad-spectrum fungicide used in agriculture , while 1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol’s applications remain unexplored in the literature.
Morpholine, 2-[[(4',5-Difluoro[1,1'-biphenyl]-2-yl)oxy]methyl] (CAS: 868688-54-4)
Key Differences :
- Structural Modifications: This compound replaces the butanol chain with a morpholine ring and introduces fluorine atoms at the 4' and 5' positions of the biphenyl group .
- Electronic Effects : The fluorine atoms may alter electronic distribution, affecting binding affinity in medicinal chemistry contexts.
[1,1'-Biphenyl]-2,3',4-triol
Key Differences :
- This triol derivative lacks the butanol chain and ether linkage, resulting in higher polarity and hydrogen-bonding capacity. Such differences likely reduce its lipophilicity compared to the target compound .
Data Table: Comparative Analysis of Key Compounds
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